
4-Fluoropyrrolidin-3-OL
Overview
Description
4-Fluoropyrrolidin-3-OL is a fluorinated heterocyclic compound featuring a five-membered pyrrolidine ring with a hydroxyl group at the 3-position and a fluorine atom at the 4-position. Its molecular formula is C₄H₈FNO (free base), while the hydrochloride salt form is C₄H₉ClFNO (MW: 141.57 g/mol for the salt) . The compound exists in stereoisomeric forms, such as (3R,4S)- and (3S,4S)-configurations, which are critical for chiral applications in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropyrrolidin-3-OL typically involves the fluorination of pyrrolidine derivatives. One common method is the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes . This method yields enantioenriched fluoropyrrolidine derivatives with high stereoselectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using fluorinating agents such as Selectfluor® or other fluorine-containing reagents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoropyrrolidin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form fluorinated amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include fluorinated ketones, amines, and substituted pyrrolidine derivatives.
Scientific Research Applications
4-Fluoropyrrolidin-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Fluoropyrrolidin-3-OL involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets. The hydroxyl group can form hydrogen bonds with target molecules, enhancing its biological activity.
Comparison with Similar Compounds
Structural Analogs: Fluorinated Pyrrolidine Derivatives
a) (S)-1-((S)-2-(4-Fluorophenyl)-2-(Methylamino)ethyl)pyrrolidin-3-ol
- Structure: Features a 4-fluorophenyl group and a methylaminoethyl side chain appended to the pyrrolidine core .
- Key Differences: Increased steric bulk and aromaticity due to the phenyl group, which may reduce solubility compared to 4-Fluoropyrrolidin-3-OL.
- Applications : Likely explored for CNS-targeting drugs due to structural resemblance to psychoactive amines .
b) 4-(Hydroxymethyl)piperidin-3-ol
- Structure : A six-membered piperidine ring with hydroxyl and hydroxymethyl groups at positions 3 and 4, respectively .
- Key Differences :
- Applications : Utilized in peptide mimetics and glycosidase inhibitors due to its hydroxyl-rich structure .
Stereoisomers of this compound
Biological Activity
4-Fluoropyrrolidin-3-OL, specifically in its (3R,4R) configuration, is a chiral compound characterized by a pyrrolidine ring with a fluorine substituent at the 4-position and a hydroxyl group at the 3-position. This unique structure has garnered attention for its potential biological activities, particularly in medicinal chemistry and neuropharmacology. This article summarizes the current understanding of the biological activity of this compound, including its mechanisms of action, applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound is represented as follows:
This compound's stereochemistry plays a crucial role in its biological activity, as different enantiomers can exhibit significantly different pharmacological effects. The presence of the fluorine atom enhances the compound's reactivity and binding affinity to biological targets, while the hydroxyl group contributes to its ability to form hydrogen bonds.
The biological activity of this compound is believed to involve several mechanisms:
- Neurotransmitter Modulation : Research indicates that this compound may influence neurotransmitter systems, particularly serotonin and dopamine receptors, which are critical for mood regulation and cognitive function.
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, inhibiting the growth of various bacteria and fungi.
- Antioxidant Effects : The compound has demonstrated the ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.
- Receptor Binding : Interaction studies have utilized techniques such as radiolabeled ligand binding assays to assess binding affinities to various receptors.
Antimicrobial Properties
The antimicrobial activity of this compound has been highlighted in various studies. It shows significant inhibition against pathogens such as Staphylococcus aureus and other strains resistant to conventional antibiotics. The minimum inhibitory concentrations (MICs) indicate its potential as a candidate for new antibiotic development .
Neuroactive Effects
Given its structural similarity to psychoactive compounds, this compound has been studied for its neuroactive effects. It may modulate receptor activity associated with mood and cognition, although specific mechanisms are still under investigation .
Antioxidant Activity
The compound's ability to scavenge free radicals positions it as a potential therapeutic agent for conditions related to oxidative stress. This property could be beneficial in developing treatments for neurodegenerative diseases.
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with other compounds in the pyrrolidine class:
Compound Name | Structure Features | Unique Properties |
---|---|---|
(3S,4S)-4-Fluoropyrrolidin-3-OL | Stereoisomer of target compound | Different biological activity due to stereochemistry |
4-Hydroxypyrrolidine | Lacks fluorine substituent | Exhibits lower antimicrobial activity |
2-Aminopyrrolidine | Contains amino group | Potentially more reactive in nucleophilic reactions |
This table illustrates how variations in structure influence biological activity and reactivity.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Neuropharmacological Studies : Research involving animal models has shown that administration of this compound can lead to changes in behavior consistent with alterations in neurotransmitter levels.
- In Vitro Antimicrobial Evaluation : A study reported that this compound exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, with potential applications in treating infections caused by resistant strains .
- Oxidative Stress Research : The antioxidant properties were evaluated through assays measuring free radical scavenging activity, where this compound demonstrated notable efficacy compared to standard antioxidants.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Fluoropyrrolidin-3-OL and its stereoisomers?
- Methodology : Synthesis typically involves cyclization reactions, fluorination steps, and stereochemical control. For example, (3S,4R)-4-fluoropyrrolidin-3-ol hydrochloride (CAS: 1174020-51-9) is synthesized via Boc-protected intermediates, followed by deprotection and HCl salt formation . Diverted synthesis routes using organotrifluoroborate precursors in THF or xylene under reflux conditions (25–30 hours) are also documented, with purification via recrystallization (e.g., methanol) .
- Key Reagents : Chloranil (for oxidation), sodium borohydride (reduction), and fluorinated benzyl chlorides .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodology : Nuclear magnetic resonance (NMR; ¹H and ¹³C) and mass spectrometry (MS) are standard for confirming molecular structure. For stereochemical verification, chiral HPLC or X-ray crystallography (if crystalline derivatives are obtained) is employed. For example, stereoisomers like (3R,4R)-4-Fluoropyrrolidin-3-ol hydrochloride (CAS: 1523530-25-7) are characterized via retention time comparison with authentic standards .
Advanced Research Questions
Q. How do stereochemical variations in this compound derivatives influence their biological activity?
- Methodology : Stereoisomers (e.g., cis vs. trans or R vs. S configurations) exhibit distinct biological profiles. For instance, (3S,4R)-4-fluoropyrrolidin-3-ol hydrochloride (CAS: 2227126-09-0) may show enhanced mitochondrial membrane potential modulation in HT-22 cells compared to its (3R,4S) counterpart .
- Experimental Design : Use JC-1 mitochondrial assays to compare isomer-specific effects. Pair with computational docking studies to correlate stereochemistry with target binding (e.g., cytochrome P450 enzymes) .
Q. What methodological strategies are recommended for resolving contradictory data in biological assays involving fluorinated pyrrolidines?
- Methodology :
- Triangulation : Validate results using orthogonal assays (e.g., JC-1 assays combined with ATP quantification) .
- Control Experiments : Include fluorinated analogs without hydroxyl groups to isolate the role of hydrogen bonding in activity .
- Statistical Robustness : Apply multivariate analysis to account for batch-to-batch variability in stereochemical purity .
Q. How can structure-activity relationship (SAR) studies be optimized for this compound derivatives?
- Methodology :
- Analog Design : Introduce substituents (e.g., sulfonyl or trifluoromethyl groups) at the pyrrolidine nitrogen or hydroxyl position to assess electronic effects .
- High-Throughput Screening (HTS) : Prioritize derivatives with logP < 2.5 (calculated via software like ChemAxon) to enhance blood-brain barrier penetration .
- Data Integration : Cross-reference bioactivity data with toxicity profiles (e.g., mitochondrial toxicity via Seahorse assays) .
Q. Key Recommendations for Methodological Rigor
- Stereochemical Purity : Use chiral stationary phases in HPLC for >98% enantiomeric excess validation .
- Biological Assays : Include positive controls (e.g., FCCP for mitochondrial depolarization) to benchmark activity .
- Data Reprodubility : Pre-register synthetic protocols (e.g., reaction time/temperature) in open-access repositories .
Properties
IUPAC Name |
4-fluoropyrrolidin-3-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO/c5-3-1-6-2-4(3)7/h3-4,6-7H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBGOJFTPHCJDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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